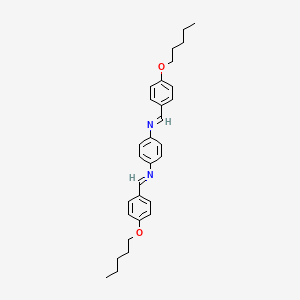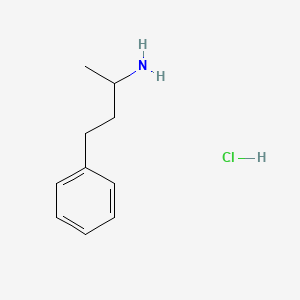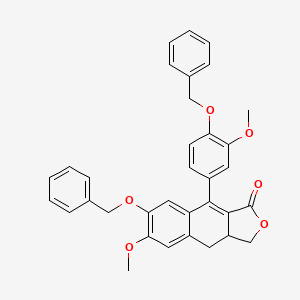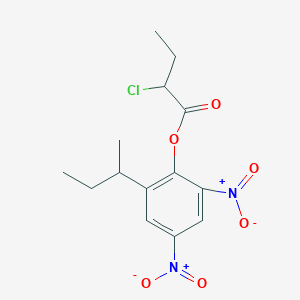
Citric acid, tin(II)salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Citric acid, tin(II) salt, also known as stannous citrate, is a chemical compound with the formula C6H6O7Sn. This compound is formed by the reaction of citric acid with tin(II) ions. Citric acid is a weak organic acid commonly found in citrus fruits, while tin(II) ions are derived from tin, a post-transition metal. The combination of these two components results in a compound that has unique properties and applications in various fields.
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of citric acid, tin(II) salt typically involves the reaction of citric acid with a tin(II) salt, such as tin(II) chloride. The reaction can be represented as follows: [ \text{C6H8O7} + \text{SnCl2} \rightarrow \text{C6H6O7Sn} + 2\text{HCl} ] This reaction is usually carried out in an aqueous medium, and the resulting product is isolated by crystallization or precipitation .
Industrial Production Methods: In industrial settings, the production of citric acid, tin(II) salt may involve more sophisticated techniques to ensure high purity and yield. One common method involves the use of an inorganic base, such as sodium hydroxide, to facilitate the reaction between citric acid and a tin(II) salt . The process may also include steps for purification and quality control to meet industrial standards.
Chemical Reactions Analysis
Types of Reactions: Citric acid, tin(II) salt can undergo various chemical reactions, including:
Oxidation: The tin(II) ion can be oxidized to tin(IV) under certain conditions.
Reduction: The compound can act as a reducing agent in some reactions.
Substitution: The tin(II) ion can be replaced by other metal ions in complexation reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride may be employed.
Substitution: Complexation agents like ethylenediaminetetraacetic acid (EDTA) can facilitate substitution reactions.
Major Products Formed:
Oxidation: Tin(IV) compounds.
Reduction: Reduced organic compounds.
Substitution: Metal-citrate complexes
Scientific Research Applications
Citric acid, tin(II) salt has a wide range of applications in scientific research:
Chemistry: Used as a reducing agent and a catalyst in organic synthesis.
Biology: Employed in studies involving metal ion chelation and enzyme inhibition.
Medicine: Investigated for its potential use in radiopharmaceuticals and as an antimicrobial agent.
Industry: Utilized in electroplating, as a stabilizer in food products, and in the production of tin-based materials .
Mechanism of Action
The mechanism by which citric acid, tin(II) salt exerts its effects is primarily through its ability to chelate metal ions. The citric acid component binds to metal ions, forming stable complexes. This chelation process can inhibit the activity of metal-dependent enzymes and disrupt metal ion homeostasis in biological systems. Additionally, the reducing properties of the tin(II) ion can facilitate redox reactions, contributing to its effectiveness in various applications .
Comparison with Similar Compounds
- Tin(II) chloride (SnCl2)
- Tin(II) sulfate (SnSO4)
- Tin(II) oxalate (C2O4Sn)
- Tin(II) pyrophosphate (P2O7Sn)
- Tin(II) acetylacetonate (C5H7O2Sn)
Comparison: Citric acid, tin(II) salt is unique due to its combination of citric acid and tin(II) ions, which imparts both chelating and reducing properties. Unlike other tin(II) compounds, stannous citrate is particularly effective in applications requiring metal ion chelation and stabilization, such as in food preservation and radiopharmaceuticals .
Properties
CAS No. |
5077-53-2 |
|---|---|
Molecular Formula |
C6H8O7Sn |
Molecular Weight |
310.83 g/mol |
InChI |
InChI=1S/C6H8O7.Sn/c7-3(8)1-6(13,5(11)12)2-4(9)10;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12); |
InChI Key |
IOVSQAQVXZOFTD-UHFFFAOYSA-N |
Canonical SMILES |
C(C(=O)O)C(CC(=O)O)(C(=O)O)O.[Sn] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[(E)-(4-propoxyphenyl)methylidene]-2-pyrazinecarbohydrazide](/img/structure/B11964037.png)



![3-chloro-N'-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-1-benzothiophene-2-carbohydrazide](/img/structure/B11964057.png)

![2-{[4,5-bis(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(5-bromothiophen-2-yl)methylidene]acetohydrazide](/img/structure/B11964063.png)
![4-(4-Benzylpiperazin-1-yl)-5-phenylthieno[2,3-d]pyrimidine](/img/structure/B11964068.png)


![4-{[(E,2E)-2-Methyl-3-phenyl-2-propenylidene]amino}-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11964098.png)
![(5Z)-3-Allyl-5-{[3-(4-butoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11964105.png)

